2,2,2-Trifluoroethyl crotonate

CAS No.: 287957-36-2

Cat. No.: VC7913395

Molecular Formula: C6H7F3O2

Molecular Weight: 168.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 287957-36-2 |

|---|---|

| Molecular Formula | C6H7F3O2 |

| Molecular Weight | 168.11 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl (E)-but-2-enoate |

| Standard InChI | InChI=1S/C6H7F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-3H,4H2,1H3/b3-2+ |

| Standard InChI Key | ONXSXFVUGJKVRW-NSCUHMNNSA-N |

| Isomeric SMILES | C/C=C/C(=O)OCC(F)(F)F |

| SMILES | CC=CC(=O)OCC(F)(F)F |

| Canonical SMILES | CC=CC(=O)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

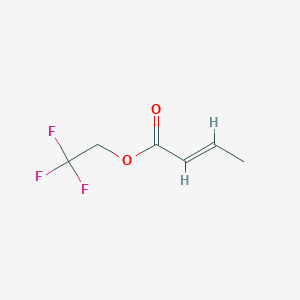

2,2,2-Trifluoroethyl crotonate is an α,β-unsaturated ester derived from crotonic acid and 2,2,2-trifluoroethanol. Its structure features a trifluoroethyl group () esterified to the carbonyl carbon of crotonic acid (). The presence of fluorine atoms imparts enhanced electronegativity and thermal stability, while the crotonate moiety introduces reactivity typical of conjugated enoates. The compound’s IUPAC name is 2,2,2-trifluoroethyl (2E)-but-2-enoate, reflecting its trans configuration at the double bond .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in industrial processes. Key parameters are summarized below:

The low boiling point and high volatility necessitate storage under ambient conditions with adequate ventilation to prevent vapor accumulation . The density, slightly higher than water, suggests limited miscibility with aqueous systems, favoring organic solvents in synthetic applications.

Synthesis and Manufacturing Considerations

While no direct synthesis protocols for 2,2,2-trifluoroethyl crotonate are disclosed in the available literature, methodologies for analogous fluorinated esters offer plausible routes. For example, the preparation of 2,2,2-trifluoroethyl acetate involves the reaction of 1,1,1-trifluoro-2-chloroethane (HCFC133a) with potassium acetate in the presence of a polar aprotic solvent (e.g., N-methylpyrrolidone) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide or polyethylene glycol 6000) . This reaction proceeds via nucleophilic substitution, where the acetate anion displaces chloride from HCFC133a under elevated temperatures (180–210°C) and pressures (0.2–4.0 MPa) .

Adapting this approach to synthesize the crotonate ester would require substituting potassium crotonate for potassium acetate. Key challenges include:

-

Reactivity of Crotonate Anions: The conjugated double bond in crotonate may lead to side reactions, such as Michael additions or polymerization, necessitating stringent temperature control and inhibitor use .

-

Catalyst Selection: Phase-transfer catalysts must facilitate anion transfer to the organic phase while minimizing decomposition at high temperatures .

-

Solvent Recovery: Polar aprotic solvents like N-methylpyrrolidone can be recycled via flash distillation, reducing production costs .

Industrial-scale production would likely employ continuous reactors to manage exothermic reactions and optimize yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume